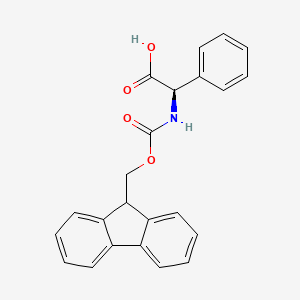

Fmoc-D-Phg-OH

Description

Significance of Non-Canonical D-Amino Acids in Peptide Chemistry

While the 20 canonical amino acids form the primary basis of proteins in nature, the incorporation of non-canonical amino acids, such as D-amino acids, offers significant advantages in the design of novel peptides. mdpi.com D-amino acids, which are stereoisomers (mirror images) of their L-amino acid counterparts, can confer remarkable properties to synthetic peptides. nih.gov

The introduction of D-amino acids like D-phenylglycine can enhance a peptide's resistance to proteolytic degradation by enzymes, which typically target L-amino acids. nih.govchempep.com This increased stability is a crucial attribute for the development of therapeutic peptides with longer biological half-lives. chempep.com Furthermore, the inclusion of D-amino acids can modulate the secondary structure of peptides, influencing their folding, conformation, and ultimately their biological activity. chempep.com This allows for the fine-tuning of a peptide's interaction with its target, potentially leading to improved binding affinity and specificity. rsc.org

Role of Fmoc-D-Phg-OH as a Building Block in Advanced Organic Synthesis

This compound is a versatile building block utilized in a variety of advanced organic synthesis applications, most notably in the creation of peptidomimetics and other biologically active compounds. chemimpex.comchembk.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.net

The unique structure of D-phenylglycine, with its phenyl side chain, contributes to the hydrophobic characteristics of the resulting peptide. cymitquimica.com This property can be leveraged to design peptides with specific solubility profiles and to enhance their ability to cross cell membranes. The chiral nature of D-phenylglycine also makes it a valuable component in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. chemimpex.com

Table 2: Applications of D-Phenylglycine Derivatives in Synthesis

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a fundamental building block for creating peptides with unique properties. chemimpex.com |

| Pharmaceuticals | Used in the development of chiral intermediates and active pharmaceutical ingredients (APIs). chemimpex.com |

| Chiral Resolution | Employed to separate racemic mixtures into their individual enantiomers. chemimpex.com |

| Agrochemicals | Contributes to the production of certain agricultural chemicals. chemimpex.com |

Historical Context and Evolution of Fmoc Solid-Phase Peptide Synthesis (SPPS) Methodologies

The development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field of peptide chemistry, earning him the Nobel Prize in Chemistry in 1984. nih.govbiotage.comcsbio.com This technique involves anchoring the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids in a stepwise fashion. nih.gov This approach simplifies the purification process, as excess reagents and byproducts can be washed away by simple filtration. biotage.com

Initially, the dominant SPPS methodology utilized the Boc (tert-butyloxycarbonyl) protecting group, which is removed by treatment with a strong acid. nih.gov However, in 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino and Grace Y. Han. nih.govpeptide.com The Fmoc group offered a milder alternative, as it could be removed with a base, typically piperidine (B6355638). biotage.com

In the late 1970s, the Fmoc protecting group was adapted for use in solid-phase synthesis, leading to the development of the Fmoc/tBu (tert-butyl) strategy. nih.govcsbio.com This orthogonal protection scheme, where the Fmoc group is base-labile and the side-chain protecting groups are acid-labile, gained widespread adoption. csbio.com By the mid-1990s, Fmoc chemistry had become the predominant method used in peptide synthesis core facilities, largely due to its milder reaction conditions and the improved quality of the resulting peptides. nih.gov The evolution of SPPS, including the introduction of new resins and coupling reagents, has continued to refine and enhance the efficiency and reliability of peptide synthesis. peptide.compeptide.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHOCNJLMFYCV-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111524-95-9 | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Integration of Fmoc D Phg Oh

Synthesis of Fmoc-D-Phg-OH Precursors

The primary precursor for this compound is D-phenylglycine (H-D-Phg-OH). Several synthetic routes to D-phenylglycine have been developed, including both chemical and enzymatic methods.

One common chemical approach involves the Strecker synthesis, starting from benzaldehyde, or variations thereof. Another established method utilizes DL-mandelic acid or D-mandelic acid as a starting material. For instance, a one-step synthesis reacts D-mandelic acid with compounds containing active amide groups, such as amidosulfuric acid, in the presence of strong ammonia (B1221849) water to yield D-phenylglycine. google.com This method is noted for its high yield and purity. google.com

Enzymatic synthesis offers a highly stereoselective alternative. D-amino acid transaminases (D-AATs) can catalyze the conversion of the corresponding α-keto acid, phenylglyoxylic acid (benzoylformate), into D-phenylglycine. researchgate.net For example, a D-phenylglycine aminotransferase from Pseudomonas stutzeri facilitates the reversible transamination from L-glutamic acid to benzoylformate. researchgate.net Another enzymatic strategy employs a dynamic kinetic resolution cascade process, which has been successfully applied to produce various D-amino acids on an industrial scale. mdpi.com

Table 1: Comparison of Synthetic Routes to D-phenylglycine

| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Advantages |

|---|---|---|---|

| Chemical Synthesis | D-mandelic acid | Amidosulfuric acid, Ammonia | High yield, high purity google.com |

| Enzymatic Synthesis | Phenylglyoxylic acid, L-glutamic acid | D-phenylglycine aminotransferase (D-PhgAT) | High stereoselectivity researchgate.net |

| Enzymatic Synthesis | D,L-5-substituted hydantoins | Hydantoinase, Carbamoylase | Industrial scale applicability, high yield and enantioselectivity mdpi.com |

Optimized Synthesis Protocols for this compound

The synthesis of this compound involves the reaction of D-phenylglycine with a fluorenylmethyloxycarbonylating agent. The standard and most widely used reagent for this purpose is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, in the presence of a base like sodium bicarbonate or sodium carbonate to neutralize the acid formed during the reaction.

Optimization of this protocol focuses on maximizing the yield and purity of the final product while minimizing side reactions. Key parameters to control include reaction temperature, pH, and the stoichiometry of the reactants. Following the reaction, the this compound product is typically purified by crystallization. alfa-chemistry.com

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This compound is a standard building block for introducing D-phenylglycine residues into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). alfa-chemistry.comsigmaaldrich.com However, its incorporation presents unique challenges, primarily the propensity for racemization at the α-carbon. peptide.comluxembourg-bio.comresearchgate.net

Fmoc/tBu SPPS is the predominant method for peptide synthesis. du.ac.inrsc.org This strategy is based on an orthogonal protection scheme where the temporary Nα-amino protecting group, Fmoc, is base-labile (cleaved by piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker are acid-labile (cleaved by trifluoroacetic acid, TFA). du.ac.inoup.comiris-biotech.de

The synthesis cycle involves several key steps:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the solid support. oup.com

Washing: Thorough washing of the resin to remove excess reagents and by-products. oup.com

Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a peptide bond. oup.combachem.com

Washing: Final washing to remove unreacted reagents before the next cycle begins. oup.com

This repetitive process allows for the stepwise assembly of the peptide chain. oup.com The use of excess reagents helps to drive the coupling reactions to completion. oup.com

The choice of coupling reagent is critical for the successful incorporation of this compound, as this amino acid is particularly susceptible to racemization during the activation and coupling steps. peptide.comluxembourg-bio.comresearchgate.net The base-catalyzed coupling of Fmoc-Phg is identified as the crucial step for epimerization. luxembourg-bio.comresearchgate.net

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comoxymapure.com However, this intermediate can rearrange to an unreactive N-acylurea, reducing yield, or lead to racemization via oxazolone (B7731731) formation. bachem.comoxymapure.com

To mitigate these side reactions, additives are strongly recommended. bachem.com 1-Hydroxybenzotriazole (B26582) (HOBt) was a popular choice, but due to its explosive nature, it has been largely replaced by safer alternatives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate). oxymapure.comcsic.es These additives react with the O-acylisourea to form a more stable active ester, which then acylates the amine, enhancing coupling efficiency and significantly reducing racemization. bachem.compeptide.comoxymapure.com The combination of DIC and OxymaPure is a widely used and effective coupling cocktail in modern SPPS. csic.es

Table 2: Common Carbodiimide (B86325)/Additive Combinations for SPPS

| Carbodiimide | Additive | Key Features |

|---|---|---|

| DIC (Diisopropylcarbodiimide) | OxymaPure® | Safer alternative to HOBt, reduces racemization, soluble urea (B33335) by-product bachem.compeptide.comoxymapure.comcsic.es |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Historically significant, insoluble urea by-product complicates purification bachem.compeptide.com |

| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | OxymaPure® | Water-soluble carbodiimide, useful in both solution and solid-phase synthesis bachem.comacs.org |

For sterically hindered or racemization-prone amino acids like this compound, more potent uronium or phosphonium-based coupling reagents are often employed. chempep.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. nih.gov However, standard HATU/DIPEA (N,N-diisopropylethylamine) coupling conditions can lead to significant racemization of this compound. peptide.com

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinocarbenium] hexafluorophosphate) is a third-generation uronium reagent with coupling efficiency comparable to HATU. bachem.com It incorporates the Oxyma moiety, making it a safer alternative to HOBt or HOAt-based reagents. bachem.com Studies have shown that using COMU in combination with a sterically hindered, weaker base like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can significantly suppress racemization during this compound coupling, achieving over 97-98% retention of configuration. peptide.comluxembourg-bio.com

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium-based reagent that has also proven effective in minimizing racemization. thieme-connect.com Similar to COMU, combining DEPBT with bases like TMP or DMP provides excellent results for the epimerization-free incorporation of this compound. peptide.comluxembourg-bio.comresearchgate.net

Table 3: Optimized Coupling Conditions for this compound to Minimize Racemization

| Coupling Reagent | Base | Reported Stereochemical Purity | Reference |

|---|---|---|---|

| COMU | TMP (2,4,6-trimethylpyridine) | >98% correct diastereomer | luxembourg-bio.com |

| COMU | DMP (2,6-dimethylpyridine) | >97% retention of configuration | peptide.com |

| DEPBT | TMP (2,4,6-trimethylpyridine) | Epimerization-free synthesis | luxembourg-bio.comresearchgate.net |

| DEPBT | DMP (2,6-dimethylpyridine) | Epimerization-free synthesis | luxembourg-bio.comresearchgate.net |

| HATU | DIPEA (N,N-diisopropylethylamine) | Prone to racemization | peptide.com |

Coupling Reagent Selection for this compound Integration

Role of Ancillary Bases in Coupling Reactions

The incorporation of this compound in peptide synthesis necessitates the use of ancillary bases to facilitate the coupling reaction. These bases play a crucial role in activating the carboxylic acid group, but their influence extends to reaction kinetics and the prevention of side reactions, most notably racemization. bachem.comhighfine.com

Commonly used ancillary bases are tertiary amines, with N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being the most prevalent in Fmoc-based solid-phase peptide synthesis (SPPS). bachem.com DIPEA is a sterically hindered and strong base (pKa ~10.1), while NMM is a weaker base (pKa ~7.4). highfine.comwordpress.com The choice between them is critical; the basicity and steric hindrance of the base significantly affect the degree of racemization. highfine.com For amino acids prone to racemization like D-phenylglycine, a weaker and more sterically hindered base is often preferred to minimize the abstraction of the acidic α-proton, which initiates racemization. highfine.comluxembourg-bio.com Studies have shown that bases like 2,4,6-collidine (TMP), which is weaker and more hindered than DIPEA, can produce less racemic product. highfine.com In many peptide bond formations, NMM has been shown to be superior to DIPEA in minimizing racemization when used with uronium or phosphonium-based coupling reagents. wordpress.com

The base-catalyzed coupling of this compound is considered the critical step for racemization. luxembourg-bio.com Therefore, careful selection of the base is a key strategy to ensure the stereochemical integrity of the final peptide.

Reaction Kinetics and Efficiency in this compound Coupling

The efficiency and speed of coupling this compound are influenced by the coupling reagent, base, solvent, and temperature. Due to the steric hindrance of the phenylglycine side chain, achieving high coupling efficiency can be challenging. google.comnih.gov

To overcome this, highly efficient aminium/uronium or phosphonium-based coupling reagents are employed. bachem.comsigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently used because they facilitate rapid coupling reactions. bachem.compeptide.com HATU, in particular, is often preferred as it can react faster and with less epimerization compared to HBTU. sigmaaldrich.compeptide.com

The combination of the coupling reagent and the base is crucial for both speed and maintaining chiral purity. For instance, while a standard HATU/DIPEA combination can lead to significant racemization of this compound, switching the base to a more hindered one like 2,6-dimethylpyridine (DMP) or 2,4,6-trimethylpyridine (TMP) can greatly reduce this side reaction while maintaining high coupling efficiency. luxembourg-bio.compeptide.com The table below presents a summary of coupling reagent combinations and their effectiveness in minimizing racemization for phenylglycine.

| Coupling Reagent | Ancillary Base | Reported Racemization Level | Notes |

|---|---|---|---|

| HATU | DIPEA | High | Standard conditions, but prone to racemization for Phg. luxembourg-bio.compeptide.com |

| COMU | DMP | Low (<3%) | Effective at retaining stereochemical configuration. peptide.com |

| DEPBT | TMP | Low (<3%) | Another effective combination for minimizing racemization. luxembourg-bio.compeptide.com |

| DIC/Oxyma | Weakly basic conditions | Low | Oxyma is a non-explosive additive that suppresses racemization. nih.gov |

| HBTU/HOBt | TMP | Low | Recommended for minimizing cysteine racemization, applicable to other sensitive residues. nih.gov |

Mitigation of Side Reactions During Incorporation

The primary side reaction during the incorporation of this compound is racemization at the α-carbon. rsc.org This occurs because the benzylic α-proton is acidic and can be abstracted under basic coupling conditions, leading to a loss of stereochemical integrity through a planar enolate-like intermediate. rsc.orgresearchgate.net

Several strategies are employed to mitigate this critical side reaction:

Optimized Reagent/Base Combination: As discussed, the most effective strategy is the careful selection of coupling reagents and ancillary bases. Using combinations like COMU/DMP or DEPBT/TMP has been shown to reduce racemization to negligible levels. luxembourg-bio.comresearchgate.net

Use of Additives: Coupling additives like 1-hydroxybenzotriazole (HOBt) and particularly its non-explosive and safer alternative, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are essential for suppressing racemization. nih.govbiosyn.compeptide.com These additives form reactive esters that are less prone to racemization. biosyn.com Experimental results have shown that using Oxyma with DIC for coupling Z-L-Phg-OH resulted in significantly less racemization (1.1%) compared to using HOBt (9.3%). nih.gov

Control of Base Exposure: Minimizing the exposure of the activated amino acid to strong bases is crucial. This includes using weaker, sterically hindered bases and avoiding prolonged reaction times under basic conditions. luxembourg-bio.com While the Fmoc deprotection step involves a base (commonly piperidine), studies suggest that the base-catalyzed coupling step is the primary source of phenylglycine racemization, not the deprotection step itself. luxembourg-bio.comiris-biotech.de

Other potential side reactions in peptide synthesis, such as aspartimide formation from aspartic acid residues or diketopiperazine formation at the dipeptide stage, are generally sequence-dependent and not specific to this compound itself. iris-biotech.depeptide.com

Solution-Phase Synthesis Approaches with this compound

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SolPS) remains a vital technique, especially for large-scale production and the synthesis of peptide fragments for convergent strategies. bachem.commdpi.com this compound is readily used in solution-phase approaches, where the same principles of activation and racemization suppression apply.

In SolPS, coupling reagents like DCC, often in combination with additives like HOBt, or uronium reagents are used. bachem.com A key advantage of solution-phase synthesis is the ability to purify intermediates after each step, which can be achieved through extraction or crystallization, thus avoiding the accumulation of impurities. bachem.comresearchgate.net

A powerful application is the convergent or fragment condensation approach. Here, protected peptide fragments are synthesized separately and then coupled together in solution. When designing such a strategy involving a sterically hindered and racemization-prone residue like D-phenylglycine, its position within a fragment is a key consideration. Placing it away from the C-terminal activation site of a fragment can help minimize the risk of racemization during the fragment coupling step.

Recent advancements have focused on making solution-phase synthesis more efficient and "greener". For example, the use of coupling reagents like T3P® (cyclic propylphosphonic anhydride) allows for very fast (minutes) and epimerization-free couplings in solution, with the added benefit of generating water-soluble by-products, which simplifies purification. mdpi.com Such methods are compatible with both Boc and Fmoc-protected amino acids, including this compound. mdpi.com

Stereochemical Integrity and Racemization Control in Fmoc D Phg Oh Chemistry

Mechanisms of Racemization in Peptide Coupling Reactions Involving Phenylglycine Derivatives

The primary reason for the increased susceptibility of phenylglycine residues to racemization is the heightened acidity of the α-carbon proton. researchgate.netmdpi.com This acidity is a direct result of the electron-withdrawing nature and resonance-stabilizing effect of the adjacent phenyl side chain. mdpi.comresearchgate.net Deprotonation of this benzylic α-proton leads to the formation of a stabilized carbanion or enolate intermediate. mdpi.comresearchgate.net This planar intermediate can then be reprotonated from either side, resulting in a loss of the original stereochemical configuration, a process known as epimerization. mdpi.com

Two main pathways are responsible for racemization during peptide synthesis involving phenylglycine:

Enolization: This is the most prevalent mechanism and occurs under the basic conditions encountered during two key steps of Fmoc-SPPS. mdpi.com It can happen during the coupling step, which is catalyzed by a base, or during the repeated Fmoc-deprotection steps using secondary amines like piperidine (B6355638). mdpi.comresearchgate.net The base abstracts the acidic α-proton, leading to the formation of the planar enolate, which subsequently racemizes upon protonation. mdpi.com Studies have shown that the base-catalyzed coupling of the Fmoc-Phg residue is the most critical step for racemization. researchgate.netluxembourg-bio.com

Oxazolone (B7731731) Formation: An alternative mechanism involves the formation of an oxazolone (or azlactone) intermediate. researchgate.netresearchgate.net This pathway can occur when the carboxylic acid of the N-protected amino acid is activated, particularly with methods like acyl halide activation. researchgate.net The activated carboxyl group can be intramolecularly attacked by the urethane (B1682113) oxygen of the Fmoc group, forming a transient oxazolone. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. While the urethane-type protection offered by the Fmoc group generally suppresses oxazolone formation, it can still be a contributing factor under certain activation conditions. nih.govresearchgate.net

Influence of Coupling Reagents and Bases on Stereochemical Stability of Fmoc-D-Phg-OH

The choice of coupling reagents and bases has a profound impact on the stereochemical integrity of this compound during its incorporation into a peptide chain. luxembourg-bio.com The base-catalyzed coupling step has been identified as the most critical point where racemization occurs. researchgate.netluxembourg-bio.com

Standard coupling conditions, such as using HATU with N,N-diisopropylethylamine (DIPEA), are known to cause significant racemization of this compound. peptide.com Similarly, carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) tend to induce more epimerization than N,N'-dicyclohexylcarbodiimide (DCC), although the addition of additives like hydroxybenzotriazole (B1436442) (HOBt) can suppress this side reaction for both. mdpi.com

The basicity and steric hindrance of the amine base used during coupling play a pivotal role. luxembourg-bio.com Strong, non-sterically hindered bases can readily abstract the acidic α-proton of the activated this compound, promoting enolization and subsequent racemization. mdpi.com Studies comparing various bases have shown that weaker and more sterically hindered bases are preferable. luxembourg-bio.com For instance, replacing the commonly used DIPEA (pKa ~10.1) with bases that have enhanced steric shielding, such as 2,4,6-trimethylpyridine (B116444) (TMP) or N-methylmorpholine (NMM, pKa ~7.38), significantly minimizes racemization. luxembourg-bio.comresearchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a very strong base, can lead to almost instantaneous racemization. scholaris.cascholaris.ca

The coupling reagent itself also influences the outcome. Reagents like (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) have proven to be superior in maintaining stereochemical integrity when paired with appropriate bases. researchgate.netluxembourg-bio.com

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization

| Coupling Reagent | Base | Resulting Diastereomeric Purity (%) | Reference |

|---|---|---|---|

| HATU | DIPEA | Low (Significant Racemization) | peptide.com |

| DMTMM-BF4 | NMM | 71% | researchgate.netnih.gov |

| DMTMM-BF4 | TMP | 94% | luxembourg-bio.com |

| DEPBT | TMP | 98% | luxembourg-bio.com |

| DEPBT | DMP | 100% | luxembourg-bio.com |

| COMU | TMP | 96% | luxembourg-bio.com |

| COMU | DMP | 98% | luxembourg-bio.compeptide.com |

Data represents the percentage of the desired diastereomer.

Strategies for Suppressing Epimerization of this compound During Peptide Elongation

Given the high propensity of this compound to racemize, several strategies have been developed to preserve its stereochemical configuration during peptide synthesis. The most effective approaches focus on modifying the conditions of the critical coupling step. researchgate.net

One of the most successful strategies is the careful selection of the coupling reagent and base combination. researchgate.netluxembourg-bio.com Research has demonstrated that using phosphonium- or uronium-based reagents like DEPBT or COMU in conjunction with sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can reduce epimerization to negligible levels, achieving over 98% stereochemical purity in model dipeptides. researchgate.netluxembourg-bio.compeptide.com

Another approach involves the use of triazine-derived coupling reagents. researchgate.netscholaris.ca For example, utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM-BF4) with N-methylmorpholine (NMM) as the base has been shown to limit racemization, especially under controlled microwave-assisted SPPS conditions. researchgate.netnih.gov

Controlling reaction parameters such as temperature is also a viable strategy. researchgate.net While high temperatures can promote racemization, microwave-assisted SPPS performed at a controlled temperature (e.g., 50 °C) can be effective when paired with the right reagents. researchgate.netnih.gov

Although racemization occurs primarily during the coupling of the Fmoc-Phg-OH residue, the basic Fmoc deprotection step can also contribute, especially with prolonged exposure. researchgate.netscholaris.ca While standard treatment with 20% piperidine in DMF can cause some epimerization of the resin-bound Phg-containing peptide over extended periods, this is generally less significant than the racemization during coupling. luxembourg-bio.comresearchgate.net Using alternative deprotection cocktails, such as those containing DBU, should be avoided for Phg-containing peptides due to the high risk of racemization. mdpi.comscholaris.capublish.csiro.au

Racemization Studies in Complex Peptide Sequences Containing this compound

The challenge of phenylglycine racemization has been documented in the synthesis of various complex peptides. These studies confirm that the issue is not merely theoretical but a practical barrier to obtaining pure target molecules.

In one notable study, the microwave-assisted solid-phase synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH2, an inhibitor of an anti-apoptotic protein, was investigated. researchgate.netnih.gov Analysis of the final product revealed the presence of two diastereoisomers, with the undesired LLLDL isomer accounting for 49% of the mixture, indicating significant racemization of the D-Phg residue (intended sequence LLLDD). researchgate.netnih.gov This study pinpointed that racemization occurred mainly during the Fmoc-group removal and to a lesser extent during the coupling of the Fmoc-Phg-OH residue itself. researchgate.netnih.gov

Another investigation into the synthesis of α-phenylglycine-containing inhibitors reported complete racemization of this residue, as evidenced by a double peak of equal area in the HPLC analysis of the final products. researchgate.net The susceptibility of Phg to racemization was further highlighted in the synthesis of the model dipeptide Fmoc-Phg-Pro-NH2, which is known to be particularly prone to this side reaction. researchgate.net

These studies consistently show that the racemization is primarily linked to the introduction of the Fmoc-Phg-OH unit, rather than the position of the residue within the peptide chain. luxembourg-bio.com When racemization-suppressing coupling conditions (e.g., COMU/TMP) were used only for the Fmoc-Phg-OH coupling step, the stereochemical purity of the final peptide was high. luxembourg-bio.com However, if standard, racemization-prone conditions (e.g., HATU/DIPEA) were used for the Fmoc-Phg-OH coupling, the final peptide was significantly racemized, even if subsequent amino acids were coupled using optimized conditions. luxembourg-bio.com This confirms that the activation and coupling of this compound is the single most critical step for maintaining stereochemical integrity. researchgate.netluxembourg-bio.com

Table 2: Racemization in Specific Phenylglycine-Containing Peptides

| Peptide Sequence | Synthesis Conditions | Observed Racemization | Reference |

|---|---|---|---|

| H-Ala-Val-Pro-Phg-Tyr-NH₂ | Standard Microwave SPPS | High (49% undesired diastereomer) | researchgate.netnih.gov |

| H-Ala-Val-Pro-Phg-Tyr-NH₂ | Microwave SPPS (50°C) with DMTMM-BF₄/NMM | Reduced (29% undesired diastereomer) | researchgate.netnih.gov |

| Fmoc-Phg-Pro-NH₂ | Various Fmoc-SPPS conditions | Used as a model system to test racemization susceptibility | researchgate.net |

| Inhibitors 39 and 40 | Standard Fmoc-SPPS | Complete racemization reported | researchgate.net |

Applications of Fmoc D Phg Oh in Peptide and Protein Engineering

Design and Synthesis of Peptides with Enhanced Proteolytic Resistance

The incorporation of unnatural amino acids, such as D-phenylglycine (D-Phg), is a well-established strategy to increase the resistance of peptides to degradation by proteases. mdpi.com Natural peptides often have short half-lives due to their susceptibility to proteolysis, which limits their therapeutic potential. mdpi.com By introducing D-amino acids like D-Phg, the native peptide sequence is altered, hindering recognition and cleavage by proteases that are typically specific for L-amino acids. nih.gov

The synthesis of peptides containing D-Phg is primarily achieved through Fmoc solid-phase peptide synthesis (SPPS). mdpi.comluxembourg-bio.com However, the synthesis presents a notable challenge due to the increased acidity of the α-proton of phenylglycine, which makes it prone to racemization under the basic conditions used for Fmoc group removal. mdpi.comluxembourg-bio.comrsc.org Studies have shown that the base-catalyzed coupling step of Fmoc-Phg is particularly critical for racemization. luxembourg-bio.comresearchgate.net To mitigate this, specific coupling reagents and conditions have been developed. For instance, the use of coupling agents like DEPBT or COMU in combination with hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) has been shown to significantly reduce racemization to negligible levels. luxembourg-bio.compeptide.com

Table 1: Coupling Reagents and Bases to Minimize Racemization of Fmoc-D-Phg-OH

| Coupling Reagent | Base | Reported Outcome |

|---|---|---|

| DEPBT | TMP | >97% retention of configuration peptide.com |

| COMU | DMP | >97% retention of configuration peptide.com |

Modulation of Peptide Secondary Structures and Conformational Landscapes

The incorporation of D-phenylglycine significantly influences the secondary structure and conformational landscape of peptides. The bulky phenyl side chain, directly attached to the α-carbon, imposes strong steric constraints on the peptide backbone, restricting the available conformational space. rsc.org This is in contrast to proteinogenic aromatic amino acids where a methylene (B1212753) spacer exists between the α-carbon and the aromatic ring. rsc.org

Influence on Peptide Folding and Assembly

The Fmoc group itself, often used as a protecting group in peptide synthesis, can drive the self-assembly of peptides and amino acids into various nanostructures, including hydrogels. nih.govacs.orgrsc.org The self-assembly process is typically driven by a combination of π-stacking interactions between the fluorenyl groups and hydrogen bonding between the peptide backbones. acs.orgrsc.org The incorporation of D-Phg can further modulate these self-assembly processes.

The chirality of the amino acids within a peptide sequence is a critical factor that can significantly alter the morphology, size, and handedness of the resulting self-assembled structures. nih.gov For instance, studies on Fmoc-dipeptides have shown that the gelation properties are highly dependent on the interactions between the fluorenyl groups. rsc.org The specific stereochemistry of D-Phg can influence the packing and intermolecular interactions within the assembled state, potentially leading to different hydrogel properties compared to its L-enantiomer or other amino acids. unibo.it The formation of hydrogels is often triggered by a pH or solvent switch, which facilitates the transition from soluble peptides to a fibrillar network. nih.govacs.org

Engineering of Peptides with Modified Bioactivity Profiles

The conformation of a peptide is a primary determinant of its biological activity. nih.gov By incorporating this compound, peptide engineers can constrain the peptide backbone into a specific conformation that may enhance its binding affinity and selectivity for a biological target. vulcanchem.comnih.gov The introduction of D-amino acids can lead to peptides with novel or improved bioactivities. mdpi.com

For example, the incorporation of D-amino acids has been shown to be essential for preserving the binding affinity of certain cyclic RGD peptides to integrin receptors. mdpi.com Similarly, the strategic placement of a D-amino acid, D-Phe, in somatostatin (B550006) analogues was crucial for maintaining high binding affinity. mdpi.com While direct studies on the bioactivity of peptides solely modified with this compound are specific to the peptide , the principles derived from the incorporation of other D-amino acids are applicable. The conformational constraints imposed by D-Phg can orient key side chains in a manner that optimizes interaction with a receptor, leading to enhanced potency. vulcanchem.com

Contributions to Chirality and Enzyme Selectivity Studies

This compound is an important tool for studying the role of chirality in peptide-protein interactions and enzyme selectivity. Enzymes are chiral catalysts and often exhibit high stereoselectivity towards their substrates. The presence of a D-amino acid at a specific cleavage site can prevent recognition by an enzyme and thus inhibit its activity. mdpi.com

By synthesizing peptides with D-Phg at defined positions, researchers can probe the active site of enzymes and understand the steric and chiral requirements for substrate binding and catalysis. mdpi.com Furthermore, the racemization-prone nature of phenylglycine itself has been a subject of study, highlighting the importance of stereochemical control in peptide synthesis. mdpi.comrsc.org The development of methods to synthesize diastereomerically pure phenylglycine-containing peptides is crucial for accurately investigating enzymatic processes, such as the cyclization cascades in glycopeptide antibiotic biosynthesis. rsc.org

Advanced Protein Engineering Through Site-Specific Incorporation of this compound Residues

The site-specific incorporation of non-proteinogenic amino acids into proteins is a powerful technique for creating proteins with novel functions. oup.com While typically achieved through genetic code expansion, solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) offer chemical routes to achieve this for smaller proteins or protein domains. mdpi.comnih.gov

Fmoc D Phg Oh in the Synthesis of Advanced Chemical Constructs

Synthesis of Peptidomimetics and Oligourea Derivatives

Fmoc-D-Phg-OH is instrumental in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of D-amino acids like D-phenylglycine can enhance the proteolytic resistance of peptides, making them more stable in biological systems. chempep.com This increased stability is a desirable trait for developing therapeutic candidates. Furthermore, the introduction of D-amino acids can modulate the secondary structures of peptides, such as α-helices and β-sheets, which can influence their folding and biological activity. chempep.com

In the realm of oligourea derivatives, which are peptidomimetics where the peptide bond is replaced by a urea (B33335) linkage, this compound plays a key role. uw.edu.pl The synthesis of these compounds often involves solid-phase techniques where Fmoc-protected amino acid derivatives are sequentially added. uw.edu.pl The use of this compound allows for the precise introduction of a D-phenylglycine mimic into the growing oligourea chain. This is significant as oligoureas are a class of foldamers, synthetic oligomers that adopt stable and predictable secondary structures, often helical. uw.edu.pl The ability to incorporate specific side chains, such as the phenyl group from D-phenylglycine, allows for the design of oligoureas with tailored properties.

The synthesis of these complex molecules can be challenging. For instance, phenylglycine residues are known to be susceptible to racemization (the conversion of a chiral molecule into an equal mixture of enantiomers) during peptide synthesis. researchgate.net However, research has shown that by carefully selecting coupling reagents and reaction conditions, this issue can be minimized. researchgate.net For example, using coupling agents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) in combination with bases like 2,6-lutidine has been shown to reduce racemization during the incorporation of phenylglycine derivatives. researchgate.net

| Coupling Reagent Combination | Base | Outcome |

| COMU | 2,6-Lutidine | Minimized racemization researchgate.net |

| DEPBT | TMP or DMP | Negligible racemization researchgate.net |

| COMU | TMP or DMP | Negligible racemization researchgate.net |

| Data sourced from research on phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. researchgate.net |

Preparation of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols

This compound is a direct precursor for the synthesis of Fmoc-protected D-phenylglycinol, a β-amino alcohol. The reduction of the carboxylic acid group in this compound yields the corresponding primary alcohol. A common method for this transformation is the use of sodium borohydride (B1222165) (NaBH4) to reduce a mixed anhydride (B1165640) of the N-Fmoc amino acid. google.comthieme-connect.com This method is efficient and generally proceeds without racemization. researchgate.net

These resulting Fmoc-protected β-amino alcohols are valuable intermediates in their own right. They can be used in the synthesis of various molecules, including peptidyl alcohols. Peptidyl alcohols, which have an alcohol group at the C-terminus instead of a carboxylic acid, are an important class of compounds, with some exhibiting biological activity. google.comthieme-connect.com

The synthesis of peptidyl alcohols can be achieved through solid-phase peptide synthesis (SPPS). google.comthieme-connect.com In one approach, an Fmoc-protected β-amino alcohol is attached to a solid support. The peptide chain is then elongated by sequential coupling of Fmoc-protected amino acids. Finally, the completed peptide is cleaved from the resin to yield the peptidyl alcohol. thieme-connect.com

| Starting Material | Reducing Agent | Product | Key Feature |

| Fmoc-Amino Acid | NaBH4 (in organic/aqueous medium) | Fmoc-β-Amino Alcohol | Efficient reduction of mixed anhydrides google.comthieme-connect.comresearchgate.net |

| Fmoc-Amino Acid Azide | Aqueous NaBH4 | Fmoc-β-Amino Alcohol | Simple and near-complete reduction researchgate.net |

Role in Bioconjugation Methodologies for Molecular Tagging and Probe Development

The unique structural features of this compound lend themselves to applications in bioconjugation, a key technology for molecular tagging and the development of molecular probes. The phenyl group of D-phenylglycine can serve as a bioorthogonal tag, allowing for selective chemical modifications. This means it can be chemically altered or labeled with various probes without interfering with biological processes.

In the development of molecular probes, such as those used in magnetic resonance imaging (MRI), peptide sequences are often employed as targeting vectors to direct the probe to specific receptors on cells. rsc.org The straightforward nature of Fmoc-based solid-phase peptide synthesis allows for the flexible and customized creation of these probes. rsc.org By incorporating this compound, researchers can introduce a D-phenylglycine residue into the peptide sequence, which can influence the probe's structure, stability, and interaction with its target.

Chemical Design of Peptides for Specific Receptor Interactions (Non-Clinical Focus)

The rational design of peptides that can interact with specific receptors, particularly G-protein coupled receptors (GPCRs), is a major area of chemical research. nih.govulisboa.pt this compound is a valuable building block in this field due to the influence of D-amino acids on peptide conformation and stability. chempep.com

Incorporating D-amino acids like D-phenylglycine can significantly alter a peptide's three-dimensional structure. chempep.com This is crucial because the shape of a peptide determines how it binds to its target receptor. By strategically placing D-amino acids within a peptide sequence, chemists can create ligands with high affinity and selectivity for a particular receptor. nih.gov This approach has been used to develop peptide ligands for various receptors, including opioid receptors. nih.gov

Computational methods are often used in conjunction with chemical synthesis to design these specific peptide ligands. nih.govacs.org These methods can predict how a peptide will fold and interact with a receptor, guiding the synthetic chemist in choosing the appropriate amino acid sequence, including the incorporation of D-amino acids. ulisboa.pt Once a promising peptide sequence is identified, it can be synthesized using standard Fmoc-based solid-phase peptide synthesis. nih.gov The resulting peptides can then be tested for their ability to bind to the target receptor.

Analytical and Characterization Methodologies in Fmoc D Phg Oh Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for evaluating the purity of Fmoc-D-Phg-OH and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound, offering high resolution and sensitivity for purity assessment. avantorsciences.comcenmed.comavantorsciences.com Purity levels are often determined by measuring the area percentage of the main peak in the chromatogram. cenmed.comscientificlabs.ie For instance, commercial grades of this compound are typically specified to have a purity of ≥97.0% or ≥98.0% as determined by HPLC. avantorsciences.comcenmed.comscientificlabs.ie

Reverse-phase HPLC is frequently employed, utilizing columns such as C18 with a gradient of acetonitrile (B52724) and water, often with 0.1% trifluoroacetic acid (TFA) as a modifier, to effectively separate the compound from impurities. The inclusion of the Fmoc protecting group facilitates detection using UV-Vis spectroscopy, a common detector in HPLC systems. researchgate.net The purity of Fmoc-conjugated dipeptides has been confirmed using analytical HPLC, demonstrating the versatility of this technique. rsc.org

Table 1: HPLC Purity Specifications for this compound

| Supplier/Source | Purity Specification (by HPLC) |

|---|---|

| TCI | ≥97.0% (area %) |

| Sigma-Aldrich | ≥98.0% (a/a) scientificlabs.ie |

| Apollo Scientific | 98% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions involving this compound. rsc.orggoogle.com Its simplicity allows chemists to quickly assess the consumption of starting materials and the formation of products. advion.com For example, in peptide synthesis, the progress of coupling reactions can be monitored by TLC. google.com The completion of reactions, such as the synthesis of Fmoc-protected dipeptides, is often verified by TLC before proceeding with workup and purification steps. rsc.org

TLC is also used as a quality control measure, with some suppliers specifying a purity of ≥98% by TLC for this compound. scientificlabs.iesigmaaldrich.com The visualization of spots on the TLC plate is typically achieved under UV light, owing to the UV-active Fmoc group. advion.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are critical for confirming the chemical structure of this compound, providing detailed information about its molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules like this compound. iosrjournals.orgweebly.com Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. google.comresearchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

While specific spectral data for this compound is found in certificates of analysis, general principles of NMR are applied to confirm the presence of the fluorenyl, methoxy, carbonyl, and phenylglycine moieties. bldpharm.com Two-dimensional NMR techniques such as COSY and HMBC can further aid in assigning complex spectra and confirming connectivity within the molecule. iosrjournals.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its fragmentation patterns, which further confirms its structure. rsc.orggoogle.com Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for analysis. google.comnih.gov The analysis confirms the expected molecular weight of approximately 373.40 g/mol . sigmaaldrich.com In peptide synthesis research, mass spectrometry is crucial for validating the identity of the synthesized peptides. kcl.ac.ukresearchgate.net

Chiral Analysis for Enantiomeric Purity Determination

Given that this compound is a chiral compound, establishing its enantiomeric purity is of utmost importance, particularly for its use in stereospecific applications like peptide synthesis. luxembourg-bio.comavantorsciences.com The presence of the L-enantiomer can lead to the formation of undesired diastereomeric peptides.

Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. researchgate.net This technique utilizes chiral stationary phases (CSPs) that can differentiate between the D- and L-enantiomers. researchgate.netresearchgate.net For example, amylose-derived CSPs have been successfully used for the enantiomeric separation of N-Fmoc protected amino acids. researchgate.netresearchgate.net Commercial specifications for this compound often state an enantiomeric purity of ≥99.5%. scientificlabs.iesigmaaldrich.com One supplier specifies that the enantiomer (L-isomer) should be present at ≤0.5%. watanabechem.co.jp

The derivatization of amino acids with reagents like N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) followed by reverse-phase HPLC is another approach for chiral analysis. oup.com However, for pre-protected compounds like this compound, direct analysis on a chiral column is more common.

Table 2: Enantiomeric Purity Specifications for this compound

| Supplier/Source | Enantiomeric Purity Specification |

|---|---|

| Sigma-Aldrich | ≥ 99.5 % (a/a) scientificlabs.ie |

| Watanabe Chemical Industries | Enantiomer (L-isomer) ≤0.5% watanabechem.co.jp |

| Fluka (as cited in research) | 99.65:0.35 (D:L ratio) researchgate.net |

Mechanistic Investigations and Reaction Pathways Involving Fmoc D Phg Oh

Elucidation of Fmoc Deprotection Pathways and Byproduct Formation

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical step in the iterative process of Fmoc-based SPPS. nih.govgenscript.com The mechanism is a base-catalyzed β-elimination reaction, typically employing a secondary amine like piperidine (B6355638). wikipedia.orgpublish.csiro.au

The deprotection process proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism:

Proton Abstraction : A base, most commonly piperidine, abstracts the acidic proton from the C9-position of the fluorene (B118485) ring system. nih.govtotal-synthesis.com This creates a stabilized carbanion, as the resulting cyclopentadienide-like system is aromatic. total-synthesis.com

β-Elimination : The stabilized carbanion undergoes elimination, cleaving the C-O bond of the carbamate (B1207046). This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). nih.govresearchgate.net

The primary role of the secondary amine extends beyond just initiating the reaction. Amines such as piperidine or piperazine (B1678402) are crucial for trapping the reactive DBF intermediate. nih.govtotal-synthesis.com This reaction forms a stable adduct (e.g., dibenzofulvene-piperidine adduct), preventing DBF from participating in undesirable side reactions, such as reacting with the newly liberated free amine of the peptide chain. google.comresearchgate.net While primary and some tertiary amines can also induce Fmoc cleavage, secondary amines are most efficient at both deprotection and scavenging the DBF byproduct. nih.govresearchgate.net

The choice of base and reaction conditions can influence the efficiency and cleanliness of the deprotection. While a 20% piperidine solution in a polar aprotic solvent like N,N-dimethylformamide (DMF) is standard, issues such as aspartimide formation have led to the investigation of alternative bases or additives. nih.govwikipedia.org

Table 1: Common Bases Used for Fmoc Deprotection and Their Characteristics

| Base | Typical Concentration | pKa | Key Characteristics & Byproducts |

|---|---|---|---|

| Piperidine | 20% in DMF | 11.1 | The most common and efficient reagent; forms a stable adduct with DBF. Can promote side reactions like aspartimide formation. nih.govwikipedia.orgscholaris.ca |

| Piperazine | 5-20% in DMF | 9.8 | A less basic alternative to piperidine, shown to reduce aspartimide formation. google.combiotage.com Can be used with DBU. researchgate.net |

| Morpholine | Anhydrous | 8.4 | A weaker base that can be used for Fmoc removal, though cleavage may be slower. researchgate.netiris-biotech.de |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF | ~13.5 | A strong, non-nucleophilic base that rapidly removes the Fmoc group. publish.csiro.au Often used with a nucleophilic scavenger like piperidine to trap DBF. google.com Can significantly increase aspartimide formation. publish.csiro.au |

| Dipropylamine (DPA) | 25% in DMF | ~11.0 | Investigated as an alternative to reduce aspartimide formation in high-temperature SPPS. researchgate.net |

The primary byproducts of the Fmoc deprotection step itself are the dibenzofulvene adduct and carbon dioxide. However, the basic conditions required for this step can catalyze other sequence-dependent side reactions, which are discussed in subsequent sections.

Understanding Amino Acid Oligomerization and its Prevention During Fmoc-Protection

A significant challenge during the synthesis of Nα-Fmoc amino acids, including Fmoc-D-Phg-OH, is the formation of oligomeric impurities, most notably the Fmoc-dipeptide. nih.gov This side reaction occurs when the carboxylate group of one amino acid molecule nucleophilically attacks the activated intermediate of another during the acylation step, where the Fmoc group is introduced. researchgate.net This is a common issue in traditional Schotten-Baumann reaction conditions. nih.gov

The formation of these oligomers reduces the yield of the desired monomeric Fmoc-amino acid and introduces impurities that can be difficult to remove, potentially leading to insertion errors in the final peptide sequence. nih.gov

Several strategies have been developed to suppress or eliminate this oligomerization side reaction:

In Situ Silylation : A widely adopted method involves the temporary protection of the carboxylic acid group via silylation. researchgate.net By treating the amino acid with a silylating agent like trimethylsilylchloride (TMS-Cl) and a base in an aprotic solvent, an O,N-bis-trimethylsilyl-amino acid intermediate is formed in situ. This intermediate's silylated carboxyl group is less nucleophilic, thus preventing it from attacking other molecules. The Fmoc group is then introduced by reacting this intermediate with an acylating agent like Fmoc-Cl or Fmoc-OSu. The silyl (B83357) group is easily removed during aqueous workup. researchgate.net

Use of Zinc Dust : An alternative method utilizes activated commercial zinc dust to promote the synthesis of the Fmoc-amino acid under neutral conditions. This approach has been shown to be a simple and clean method that circumvents the oligomerization side reactions typically observed under basic Schotten-Baumann conditions, resulting in high yields and purity. nih.gov

Alternative Acylating Agents : The choice of the Fmoc-introducing reagent can also impact side reactions. While Fmoc-Cl is common, its use can lead to dipeptide formation. nih.gov Reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or various oxime-based carbonates are often preferred as they can minimize this side reaction. total-synthesis.comnih.gov

Table 2: Methods to Prevent Oligomerization During Fmoc-Amino Acid Synthesis

| Method | Reagents | Mechanism of Prevention | Reference |

|---|---|---|---|

| In Situ Silylation | Trimethylsilylchloride (TMS-Cl), Base | Forms a transient silyl ester, protecting the carboxylic acid from acting as a nucleophile. | researchgate.net |

| Zinc-Promoted Synthesis | Activated Zinc Dust, Fmoc-Cl | Facilitates carbamate formation under neutral conditions, avoiding the basic environment that promotes oligomerization. | nih.gov |

| Optimized Acylating Agents | Fmoc-OSu, Oxime Carbonates | These reagents are less prone to side reactions like the formation of mixed anhydrides, which are precursors to oligopeptides. | total-synthesis.comnih.gov |

Characterization of Aspartimide Formation and Other Sequence-Dependent Side Reactions in Fmoc SPPS (General Context)

While this compound itself is not directly involved in aspartimide formation, this side reaction is a major concern in any Fmoc-based SPPS that includes aspartic acid (Asp) residues. It is catalyzed by the basic conditions of Fmoc deprotection and can also occur under acidic conditions during final cleavage. iris-biotech.deiris-biotech.de

Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue. iris-biotech.deresearchgate.net This forms a five-membered succinimide (B58015) ring, known as an aspartimide. nih.gov The formation of this intermediate is highly problematic because it can lead to several undesired byproducts:

Epimerization : The α-carbon of the aspartimide is prone to racemization, leading to a loss of chiral purity. iris-biotech.desigmaaldrich.com

Chain Branching : The aspartimide ring can be opened by nucleophiles. Hydrolysis (ring-opening by water) yields a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, with the β-isomer often being the major product. iris-biotech.denih.gov

Adduct Formation : The ring can also be opened by the amine used for deprotection (e.g., piperidine), leading to the formation of α- and β-piperidide adducts, which are difficult to separate from the target peptide. iris-biotech.deacs.org

The propensity for aspartimide formation is strongly sequence-dependent. The reaction is most pronounced when the residue following Asp has low steric hindrance, such as in Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg sequences. iris-biotech.denih.gov

Table 3: Strategies to Mitigate Aspartimide Formation

| Strategy | Approach | Example |

|---|---|---|

| Modified Deprotection Conditions | Adding a weak acid to the piperidine solution to temper its basicity. | 20% Piperidine with 0.1 M HOBt or formic acid. biotage.comacs.org |

| Bulky Side-Chain Protecting Groups | Increasing the steric hindrance around the side-chain carboxyl group to block the nucleophilic attack. | Using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of the standard Fmoc-Asp(OtBu)-OH. biotage.comsigmaaldrich.com |

| Backbone Protection | Introducing a temporary protecting group on the amide nitrogen preceding the problematic residue. | Using an N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected dipeptide, e.g., Fmoc-Gly(Hmb)-Asp(OtBu)-OH. nih.gov |

Another common sequence-dependent side reaction in Fmoc SPPS is diketopiperazine formation . This occurs primarily at the dipeptide stage after the deprotection of the second amino acid. The newly liberated N-terminal amine can attack the ester linkage connecting the dipeptide to the resin, cleaving the peptide from the support and forming a cyclic dipeptide (a diketopiperazine). This results in termination of the peptide chain. chempep.comresearchgate.net This side reaction is especially prevalent for sequences containing Proline or Glycine at the C-terminus. chempep.com

Computational and Theoretical Studies of Fmoc D Phg Oh and Its Derivatives

Molecular Modeling of Peptide Structures Incorporating D-Phenylglycine

Molecular modeling encompasses a range of computational techniques used to represent and predict the three-dimensional structures of molecules. For peptides containing D-Phenylglycine (D-Phg), these methods are crucial for understanding the conformational constraints imposed by the bulky phenyl group attached directly to the α-carbon. rsc.org

Research on model dipeptides (Ac-X-NHMe, where X is D-Phenylglycine) has utilized molecular mechanics to explore preferred conformations. niscpr.res.in These studies reveal that the D-enantiomer (R-form) of phenylglycine favors conformations corresponding to the inverse β or inverse collagen regions of the Ramachandran plot. niscpr.res.in The steric bulk of the phenyl side chain significantly restricts the available conformational space compared to proteinogenic amino acids that have a more flexible β-methylene spacer. rsc.org

| System Studied | Modeling Technique | Key Findings | Reference |

| Ac-D-Phg-NHMe Dipeptide | Quantum Mechanics (QM) & Molecular Dynamics (MD) | In MD simulations in water, the R-form (D-Phg) preferentially adopts a single conformation with Φ, Ψ values in the inverse β/inverse collagen region. | niscpr.res.in |

| Cyclic α/β-peptides | Molecular Dynamics (MD) | Assessed the accuracy of various force fields (e.g., CHARMM, OPLS-AA, AMBER) in reproducing NMR data for constrained peptides containing D-phenylglycine. | unimi.it |

| Transmembrane Peptides | Molecular Modeling | D-Phenylglycine derivatives (TOPP) were modeled as semi-rigid spin labels to study peptide structure and orientation in membranes. | mpg.de |

| Phenylseptin Peptides | Molecular Dynamics (MD) | Simulations with GROMACS and the CHARMM36 force field were used to study the membrane interactions of peptides containing D-phenylalanine, a structural analogue. | nii.ac.jp |

Quantum Chemical Calculations of Reactivity and Stereoselectivity

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and stereochemical stability of D-Phenylglycine and its derivatives. akj.azscienceopen.com These methods can calculate properties like charge distribution, molecular orbital energies, and the energies of transition states, which are difficult to determine experimentally.

Studies on D-(-)-alpha-Phenylglycine using DFT have explored its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Natural Bond Orbital (NBO) analysis, a QC method, has been used to explain charge transfer and delocalization arising from intramolecular interactions, which are key to understanding the molecule's reactivity. researchgate.net

A significant challenge in the synthesis of peptides containing phenylglycine is the risk of racemization at the α-carbon, especially during solid-phase peptide synthesis (SPPS) using the Fmoc strategy. researchgate.net Quantum chemical calculations can help elucidate the mechanisms behind this loss of stereochemical integrity. The calculations can model the transition states of epimerization reactions, revealing how different reagents and reaction conditions can influence the energy barrier for racemization. For example, it has been shown that the base-catalyzed coupling step is critical for racemization, and QC methods can help identify coupling reagent and base combinations that preserve the stereochemistry. researchgate.net Quantum mechanical studies on model dipeptides have shown that in a vacuum (or gas phase), the R and S forms of phenylglycine have degenerate conformational states, lying very close in energy. niscpr.res.in

| Methodology | System | Investigated Properties | Key Findings | Reference |

| Density Functional Theory (DFT) | D-(-)-alpha-Phenylglycine | Optimized geometry, electronic properties, reactive sites, charge delocalization. | NBO analysis revealed intramolecular charge transfer interactions. Topological studies identified reactive sites. | researchgate.net |

| Quantum Mechanics (QM) | Ac-PG-NHMe Dipeptides | Conformational energy landscapes. | In QM calculations, the R and S forms were found to be degenerate on the energy scale, with multiple low-energy states. | niscpr.res.in |

| Not Specified (Theoretical) | Phenylglycine in SPPS | Stereochemical stability during peptide coupling. | Base-catalyzed coupling of Fmoc-Phg is the critical step for racemization. Specific coupling agents can minimize epimerization. | researchgate.net |

Simulation of Peptide Conformations and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational studies, allowing researchers to observe the time-dependent behavior of molecules and peptides. By simulating the atomic motions over time, MD provides a detailed picture of conformational flexibility, solvent interactions, and the dynamic processes that govern peptide function.

MD simulations of D-Phenylglycine-containing dipeptides in an explicit water environment have demonstrated the crucial role of the solvent. niscpr.res.in While vacuum-phase quantum calculations show multiple low-energy conformations, MD simulations in water reveal that the degeneracy is lifted, and the D-Phg residue settles into a more defined conformational state (inverse β/inverse collagen). niscpr.res.in This is attributed to interactions between water molecules and the peptide backbone's carbonyl groups, which disrupt intramolecular interactions like carbonyl-carbonyl and carbonyl-lp••π interactions that stabilize other conformers in the gas phase. niscpr.res.in

Simulations are also employed to study the self-assembly of Fmoc-peptide derivatives. rsc.org Although specific studies on Fmoc-D-Phg-OH are not prevalent in the provided results, research on related Fmoc-dipeptides shows that MD simulations can predict aggregation propensity and clarify the roles of different non-covalent interactions, such as π–π stacking of the Fmoc groups and hydrogen bonding, in the formation of larger assemblies like hydrogels. rsc.orgacs.org The GROMACS software package is frequently used for these simulations, often in conjunction with force fields like GROMOS or water models such as the Simple Point Charge (SPC) model. niscpr.res.innii.ac.jpscirp.org

| Simulation Type | System | Software/Force Field | Key Dynamic Insights | Reference |

| Molecular Dynamics | Ac-D-Phg-NHMe in water | GROMACS / GROMOS | Water interactions lift the conformational degeneracy seen in vacuum, favoring a single conformational region (inverse β/inverse collagen). | niscpr.res.in |

| Molecular Dynamics | L- and D-Phenylseptin with DMPC membrane | GROMACS / CHARMM36 | Investigated membrane interactions; the N-terminal parts of the L- and D-isomers exhibited different conformations in the membrane. | nii.ac.jp |

| Molecular Dynamics | Substituted polyglycolides in water | GROMACS / SPC Water Model | Showed how water molecules interact with the polymer backbone and how hydrophobic side-chain interactions lead to more compact structures. | scirp.org |

| Molecular Dynamics | Fmoc-dipeptides at different pH | Not Specified | Computational studies supported experimental data showing better gelation efficacy at lower pH due to higher aggregation propensity. | rsc.org |

Future Research Directions and Emerging Trends in Fmoc D Phg Oh Chemistry

Integration into Automated Flow Synthesis Systems

The automation of peptide synthesis has revolutionized the field, enabling the rapid and efficient production of peptides. beilstein-journals.org A significant emerging trend is the integration of Fmoc-D-Phg-OH and other non-canonical amino acids into automated flow synthesis systems. nii.ac.jpnih.gov Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced reaction control, and the potential for in-line monitoring and purification. nih.gov

Researchers are developing robust, fully automated platforms for solid-phase peptide synthesis (SPPS) that can handle the complexities of incorporating building blocks like this compound. biorxiv.org These systems often utilize real-time monitoring techniques, such as UV-Vis spectroscopy, to track the progress of Fmoc deprotection, providing valuable data for optimizing reaction conditions and identifying potential issues like on-resin aggregation. nih.gov The development of machine learning algorithms to predict and optimize synthesis outcomes based on this real-time data is a particularly exciting frontier. nih.gov

| Synthesis Method | Key Features | Advantages for this compound Incorporation |

| Batch SPPS | Stepwise synthesis on a solid support in a single reaction vessel. | Well-established, versatile. |

| Automated Flow SPPS | Continuous flow of reagents through a reactor containing the solid support. | Faster synthesis, improved control, potential for in-line monitoring. nii.ac.jpnih.gov |

Table 2: Comparison of Batch and Automated Flow Peptide Synthesis

Application in the Synthesis of Complex Macrocyclic Peptides

Macrocyclic peptides are a class of molecules that are gaining increasing attention as therapeutic agents due to their enhanced stability, binding affinity, and cell permeability compared to their linear counterparts. This compound is a valuable building block in the synthesis of these complex structures. The incorporation of D-phenylglycine can induce specific turns and conformations in the peptide backbone, which are crucial for achieving the desired three-dimensional structure and biological activity of the macrocycle. nih.gov

Future research will likely focus on the design and synthesis of novel macrocyclic peptides containing this compound for a variety of therapeutic targets. This includes the development of new cyclization strategies that are efficient and compatible with the sensitive nature of the D-phenylglycine residue. The use of orthogonal protecting groups is particularly important in this context, allowing for selective deprotection and on-resin cyclization. nih.gov

Exploration of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. csic.esrsc.org A major focus is the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF), with more sustainable alternatives. researchgate.netacs.org Research is ongoing to identify and validate green solvents that are compatible with Fmoc-based SPPS and can effectively solvate both the growing peptide chain and the Fmoc-protected amino acids, including this compound. acs.org

Another key area of green chemistry research is the development of more atom-economical and energy-efficient synthesis protocols. This includes the implementation of in-situ Fmoc removal strategies to reduce the number of washing steps and solvent consumption. peptide.com Furthermore, efforts are being made to develop methods for the recovery and recycling of solvents and reagents, further minimizing the environmental footprint of peptide synthesis. researchgate.net

| Green Chemistry Approach | Impact on this compound Chemistry |

| Use of Greener Solvents | Reduces environmental impact of the synthesis process. acs.org |

| In-situ Fmoc Removal | Decreases solvent consumption and waste generation. peptide.com |

| Solvent and Reagent Recycling | Improves the overall sustainability and cost-effectiveness of peptide synthesis. researchgate.net |

Table 3: Green Chemistry Strategies in Peptide Synthesis

Advanced Spectroscopic Studies for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and allows for precise control over the synthesis process. Advanced spectroscopic techniques are being increasingly employed for the in-situ monitoring of peptide synthesis reactions involving this compound. springernature.comresearchgate.net

| Spectroscopic Technique | Information Gained | Application in this compound Synthesis |

| UV-Vis Spectroscopy | Monitors Fmoc deprotection by detecting the released dibenzofulvene byproduct. nih.gov | Real-time monitoring in automated flow synthesis. |

| FT-IR Spectroscopy | Tracks the formation of the amide bond and the disappearance of the activated carboxyl group. rsc.org | In-situ monitoring of coupling efficiency. |

| Near-Infrared (NIR) Spectroscopy | Provides information on the overall state of the reaction mixture on the solid support. researchgate.net | Process analytical technology for reaction monitoring. |

| NMR Spectroscopy | Can provide detailed structural information about intermediates and byproducts. uni-greifswald.de | Mechanistic studies and characterization of novel structures. |

Table 4: Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Q & A

Q. What is the chemical identity and structural significance of Fmoc-D-Phg-OH in peptide synthesis?

this compound (N-Fmoc-D-phenylglycine) is a protected amino acid derivative with the molecular formula C₂₃H₁₉NO₄ and molecular weight 373.40 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains. Its D-configuration (non-natural stereochemistry) is critical for designing peptides resistant to enzymatic degradation or for studying chiral interactions in biological systems.

Q. How should researchers prepare and store stock solutions of this compound?

- Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) at concentrations ≤10 mM. Heating to 37°C with sonication improves solubility .

- Storage : Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for ≤6 months or -20°C for ≤1 month .

- Critical Note : Precipitation in aqueous buffers is common; adjust solvent ratios gradually to maintain solubility during coupling reactions.

Q. What analytical methods are used to confirm the purity and stereochemical integrity of this compound?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>98% recommended for SPPS) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ expected at m/z 374.4) .

- Chiral Analysis : Chiral HPLC or circular dichroism (CD) confirms retention of D-configuration .

Advanced Research Questions

Q. How can racemization be minimized during coupling of this compound in peptide synthesis?

Racemization occurs under standard coupling conditions (e.g., HATU/DIPEA), but stereochemical integrity (>97% retention) is achievable using:

- COMU/DMP : 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylaminocarbenium hexafluorophosphate with 2,6-dimethylpyridine .

- DEPBT/TMP : 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one and 2,4,6-trimethylpyridine . Mechanistic Insight : Bulky bases (e.g., DMP, TMP) reduce base-catalyzed abstraction of the α-hydrogen, suppressing racemization.

Q. What strategies resolve contradictions in reported molecular weights or stability data for this compound?

Discrepancies in literature (e.g., molecular weight erroneously listed as 3734 vs. 373.40 ) require cross-validation via: